

# An In-depth Technical Guide on 2-tert-butyl-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-tert-butyl-1H-indole-3-carbaldehyde

Cat. No.: B1273631

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## Abstract

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **2-tert-butyl-1H-indole-3-carbaldehyde**. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. It includes a compilation of known physical and chemical data, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its significance as a synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

## Introduction

Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their presence in bioactive natural products and their role as versatile intermediates in organic synthesis.[1][2][3][4] The introduction of a bulky tert-butyl group at the C2 position of the indole scaffold significantly influences the molecule's steric and electronic properties, making **2-tert-butyl-1H-indole-3-carbaldehyde** a compound of interest for developing novel therapeutic agents and functional materials.[3] Derivatives of indole-3-carboxaldehyde have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide consolidates the available technical data for the 2-tert-butyl substituted analogue.

## Physicochemical Properties

The core physicochemical properties of **2-tert-butyl-1H-indole-3-carbaldehyde** are summarized below. The data has been aggregated from various chemical suppliers and databases.

**Table 1: General and Physical Properties**

Property	Value	Source(s)
CAS Number	29957-81-1	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	201.27 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Physical Form	Solid	
Boiling Point	224 °C	
Storage Temperature	Ambient	
Purity	Typically ≥95%	

**Table 2: Spectroscopic and Structural Identifiers**

Identifier Type	Identifier	Source(s)
IUPAC Name	2-tert-butyl-1H-indole-3-carbaldehyde	
InChI	1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3	
InChI Key	HKBWAYDAISXQS-UHFFFAOYSA-N	
MDL Number	MFCD01241608	

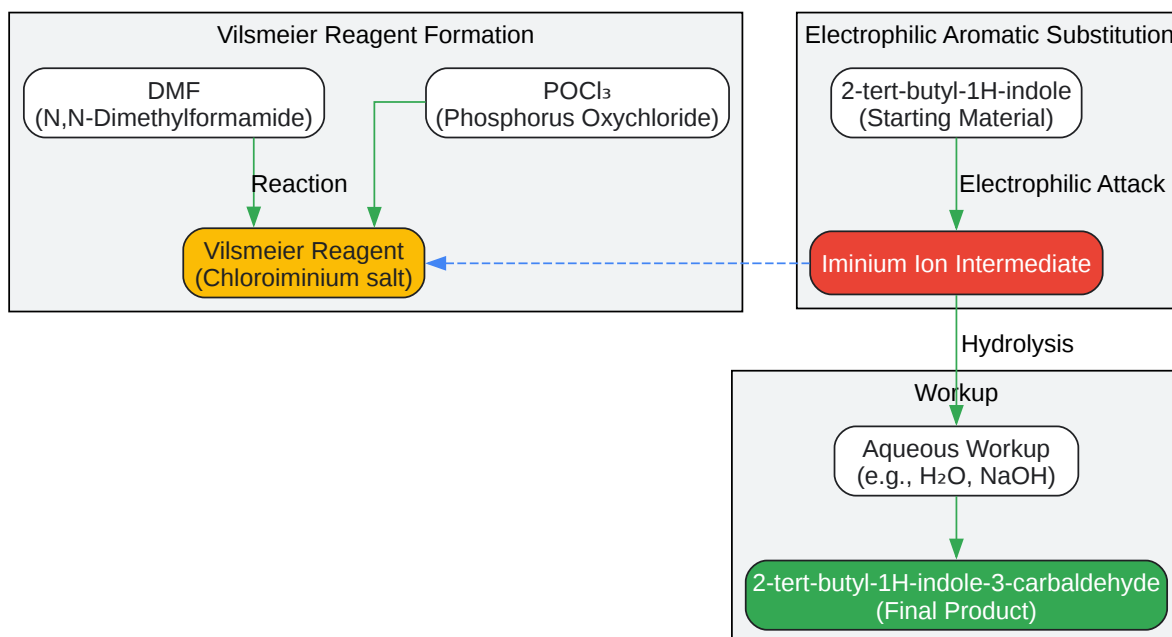
Note: Detailed experimental spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and specific melting point values for this compound are not widely published in peer-reviewed literature at the time of this report but are available through commercial suppliers.

## Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ).[7][8]

### Vilsmeier-Haack Reaction Workflow

The logical workflow for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde** from 2-tert-butyl-1H-indole is depicted below.



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Caption: Workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

## Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for indole formylation.<sup>[10][11]</sup>

Materials and Equipment:

- 2-tert-butyl-1H-indole
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution or Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

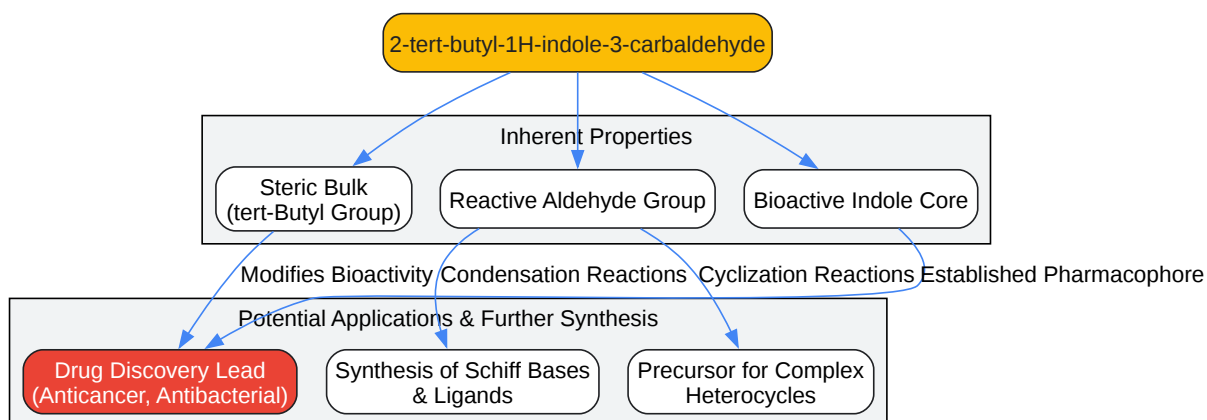
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-1H-indole (1.0 equiv) in anhydrous DMF (acting as both solvent and reagent).

- **Vilsmeier Reagent Formation and Addition:** Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (approx. 1.2 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Quenching and Hydrolysis:** Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Stir vigorously for 15-30 minutes.
- **Basification:** Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This step facilitates the hydrolysis of the iminium intermediate and precipitation of the product.
- **Extraction:** Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

## Biological and Chemical Significance

While specific signaling pathway studies on **2-tert-butyl-1H-indole-3-carbaldehyde** are limited, the indole-3-carboxaldehyde core is a well-established pharmacophore.<sup>[3]</sup> It is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AHR), playing a role in modulating immune responses at mucosal surfaces.<sup>[12]</sup> The introduction of various substituents onto the indole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.<sup>[3]</sup>

The logical relationship between the core chemical structure and its potential applications is outlined in the diagram below.



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Caption: Structure-to-application map for **2-tert-butyl-1H-indole-3-carbaldehyde**.

## Safety Information

**2-tert-butyl-1H-indole-3-carbaldehyde** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-tert-butyl-1H-indole-3-carbaldehyde** is a valuable synthetic intermediate with defined physicochemical properties. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a standard method for indole formylation. Given the established biological importance of the indole-3-carboxaldehyde scaffold, this 2-tert-butyl substituted derivative represents a promising building block for medicinal chemistry and materials science, warranting further investigation into its biological activity and potential therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 2-tert-butyl-1H-indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273631#physicochemical-properties-of-2-tert-butyl-1h-indole-3-carbaldehyde]

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